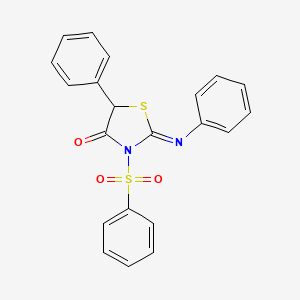

(Z)-5-phenyl-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

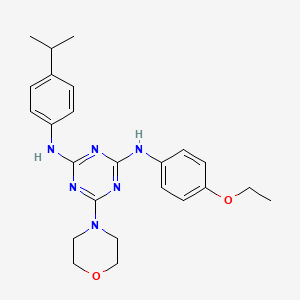

Thiazolidin-4-ones are a versatile and privileged nucleus comprising of a five-membered heterocyclic ring system possessing a sulfur heteroatom and a cyclic amide bond . They have been the subject of extensive research and review studies, mainly published in the last decade, exploring the diverse types of biological activities of this nucleus with potential therapeutic applications .

Synthesis Analysis

Thiazolidin-4-one compounds can be synthesized via heterocyclizing the corresponding N-aryl-2-chloroacetamides with ammonium thiocyanate . The structures of the obtained compounds can be confirmed by an extensive analysis of their spectroscopic data, including infrared, 1H NMR, 13C NMR, and mass analyses .Molecular Structure Analysis

The possible tautomeric forms of synthesized thiazolidine-4-ones have been studied. The tautomerization equilibrium parameters, ΔH, ΔG, and Keq were calculated using the DFT/B3LYP methodology, where it has been indicated that the tautomeric form, phenylimino, is more favorable than the phenylamino form .Chemical Reactions Analysis

The (E, Z)-isomer of thiazolidin-4-one compounds is formed as the initial product which transforms to the (Z, Z)-isomer under mild conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific thiazolidin-4-one compound can be determined by its molecular structure and the substituents it carries. For example, the compound “2-PHENYLIMINO-THIAZOLIDIN-4-ONE” has a linear formula of C9H8N2OS and a molecular weight of 192.241 .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Thiazolidin-4-one scaffold, which is a part of the compound, is among the most important chemical skeletons that illustrate anticancer activity . Thiazolidin-4-one derivatives have been the subject of extensive research and current scientific literature reveals that these compounds have shown significant anticancer activities .

Antitubercular Properties

The thiazolidin-4-one scaffold has great potential for medicinal chemistry and is of interest to scientists in view of a wide spectrum of biological activity. This scaffold is often used for designing small molecules with various biological activities, including antituberculosis activity .

Early Discovery Research

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that the compound could be used in early-stage research to explore its potential applications.

Inhibition of Various Enzymes

Thiazolidin-4-one derivatives have shown potential in inhibiting various enzymes . This property could be useful in the development of drugs targeting specific enzymes.

Role in Cell Lines

Thiazolidin-4-one derivatives have shown potential in various cell lines . This suggests that the compound could be used in cellular biology research.

Photochemistry and Photophysics

While the specific compound was not mentioned, thiazolidin-4-one derivatives have been discussed in the context of photochemistry and photophysics . This suggests potential applications in these fields.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Thiazolidin-4-one compounds are gaining the attention of researchers due to their diverse biological activities and potential therapeutic applications . Future research may focus on exploring the structural diversity and substitution patterns among diverse derivatives containing this nucleus as a core skeleton . Further studies like pharmacokinetic and metabolic stability are suggested to generate potential lead candidates with the translational outcome .

Eigenschaften

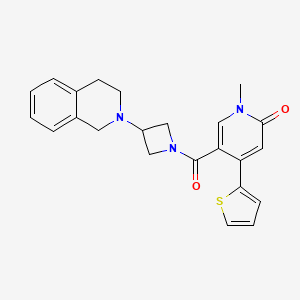

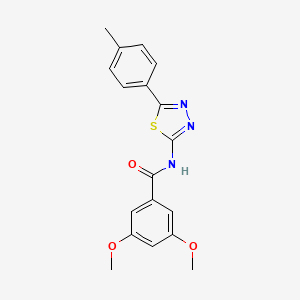

IUPAC Name |

3-(benzenesulfonyl)-5-phenyl-2-phenylimino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S2/c24-20-19(16-10-4-1-5-11-16)27-21(22-17-12-6-2-7-13-17)23(20)28(25,26)18-14-8-3-9-15-18/h1-15,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJKSVVWQRWBMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)N(C(=NC3=CC=CC=C3)S2)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-phenyl-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2668181.png)

![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide](/img/structure/B2668182.png)

![4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide](/img/structure/B2668184.png)

![Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2668191.png)

![N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2668192.png)